molecular formula C7H4BrClO B1282812 2-Bromo-6-chlorobenzaldehyde CAS No. 64622-16-8

2-Bromo-6-chlorobenzaldehyde

Cat. No.: B1282812
CAS No.: 64622-16-8
M. Wt: 219.46 g/mol
InChI Key: NUGMENVSVAURGO-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzaldehyde is a useful research compound. Its molecular formula is C7H4BrClO and its molecular weight is 219.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-chlorobenzaldehyde is the Buchwald Carbon-Nitrogen (C-N) bond forming reaction . This reaction is crucial in the preparation of Bruton’s tyrosine kinase inhibitor , a therapeutic agent used in the treatment of certain types of cancer .

Mode of Action

This compound acts as a linker in the Buchwald C-N bond forming reaction . It provides higher selectivity and reactivity, which are essential for the successful preparation of Bruton’s tyrosine kinase inhibitor .

Biochemical Pathways

The compound is involved in the Buchwald-Hartwig amination , a biochemical pathway that forms a C-N bond . This pathway is significant in the synthesis of many pharmaceuticals, including Bruton’s tyrosine kinase inhibitor .

Pharmacokinetics

It is slightly soluble in water , which may affect its absorption and distribution in the body. It is also air-sensitive and should be stored in a cool place , which could impact its stability and, consequently, its bioavailability.

Result of Action

The result of the action of this compound is the formation of a C-N bond in the Buchwald-Hartwig amination . This bond is a key structural feature of Bruton’s tyrosine kinase inhibitor . Therefore, the compound plays a crucial role in the synthesis of this therapeutic agent.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is air-sensitive , so its efficacy and stability can be affected by exposure to air. It is also slightly soluble in water , which can influence its action in aqueous environments. Therefore, careful handling and storage are necessary to maintain its efficacy and stability.

Biochemical Analysis

Biochemical Properties

2-Bromo-6-chlorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It acts as a linker in the Buchwald C-N bond-forming reaction, which is crucial for preparing Bruton’s tyrosine kinase inhibitors . This compound interacts with enzymes and proteins involved in these reactions, providing higher selectivity and reactivity . Additionally, this compound exhibits antimicrobial activity, inhibiting the growth of bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit bacterial growth, indicating its potential as an antimicrobial agent . Furthermore, its role in the synthesis of kinase inhibitors suggests that it may impact cell signaling pathways involved in cancer and other diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a linker in the Buchwald C-N bond-forming reaction, facilitating the synthesis of kinase inhibitors . This compound may also inhibit or activate enzymes involved in these reactions, leading to changes in gene expression and cellular function . Its antimicrobial activity is likely due to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under inert gas (nitrogen or argon) at 2-8°C . Its stability and degradation may vary depending on the experimental conditions. Long-term studies have shown that this compound maintains its antimicrobial activity over extended periods, indicating its potential for long-term use in antimicrobial applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . The compound’s role in the synthesis of kinase inhibitors suggests its involvement in metabolic pathways related to cell signaling and cancer . Additionally, its antimicrobial activity indicates interactions with metabolic pathways in bacteria, leading to the inhibition of essential enzymes and metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its biochemical activity. The compound’s ability to act as a linker in biochemical reactions suggests that it may be selectively transported to specific cellular compartments where these reactions occur .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its role in the synthesis of kinase inhibitors indicates that it may localize to areas involved in cell signaling and cancer-related pathways . Additionally, its antimicrobial activity suggests that it may accumulate in bacterial cells, disrupting essential cellular processes .

Properties

IUPAC Name

2-bromo-6-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGMENVSVAURGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542897
Record name 2-Bromo-6-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64622-16-8
Record name 2-Bromo-6-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-chlorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A 1.6 molar solution of butyllithium in hexanes was placed in a three-neck flask equipped with a stirrer, addition funnel, low-temperature thermometer and nitrogen inlet tube at 0° C. A solution of diisopropyl amine in anhydrous tetrahydrofuran was added dropwise. The resulting solution was stirred at 0° C. for ten minutes, then cooled to −78° C. Upon cooling, a solution of 1-bromo-3-chlorobenzene in anhydrous tetrahydrofuran was added dropwise. The reaction was stirred at −78° C. for one hour. Anhydrous dimethylformamide was added. The solution was allowed to slowly warm to room temperature, followed by the addition of acetic acid and water. The aqueous mixture was extracted with ether twice and the ether layers were separated. The combined ether layers were successively washed with aqueous hydrochloric acid and brine. The separated organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel, eluting with hexanes-ethyl acetate to yield 2-chloro-6-bromobenzaldehyde.
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Synthesis routes and methods II

Procedure details

A 1.6 molar solution of butyllithium in hexanes (4.5 mL, 2.8 mmol) was placed in a three-neck flask equipped with a stirrer, addition funnel, low-temperature thermometer and nitrogen inlet tube at 0° C. A solution of diisopropyl amine (1.13 mL, 8.1 mmol) in anhydrous tetrahydrofuran was added dropwise. The resulting solution was stirred at 0° C. for ten minutes, then cooled to −78° C. Upon cooling, a solution of 1-bromo-3-chlorobenzene (1.4 g, 7.3 mmol) in anhydrous tetrahydrofuran was added dropwise. The reaction was allowed to stir at −78° C. for one hour. Anhydrous dimethylformamide (636 μL) was added. The solution was allowed to slowly warm to room temperature, followed by the addition of acetic acid (50 mL) and water (50 mL). The aqueous mixture was extracted with ether twice and the ether layers were separated. The combined ether layers were successively washed with aqueous hydrochloric acid and brine. The separated organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel, eluting with 9:1 hexanes:ethyl acetate to yield 2-chloro-6-bromobenzaldehyde as an off white solid (850 mg, 53% yield). NMR (300 MHz, CDCl3): 10.4 (s, 1H), 7.6 (m, 1H), 7.45 (m, 1H), 7.3 ppm (m, 1H).
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53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-chlorobenzaldehyde
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